![molecular formula C15H12N2 B14253572 2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole CAS No. 352423-30-4](/img/structure/B14253572.png)
2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole is a heterocyclic compound that features a pyrrole ring system. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrole derivatives, including 2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole, can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride . Another method involves the use of azomethine ylides in a 1,3-dipolar cycloaddition reaction with nitrostyrenes .
Industrial Production Methods
Industrial production of pyrrole derivatives often employs scalable and efficient synthetic routes. For instance, the use of manganese complexes as catalysts allows for the conversion of primary diols and amines to pyrroles with high selectivity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce N-alkylpyrroles .
Scientific Research Applications
2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including antipsychotic and anxiolytic effects.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. Its anticancer properties could be linked to the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolone Derivatives: These compounds also feature a pyrrole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrrolidinone Derivatives: Known for their diverse pharmacological effects, including anti-inflammatory and antidepressant activities.
Uniqueness
2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole stands out due to its specific structure, which allows for unique interactions with biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
352423-30-4 |
|---|---|
Molecular Formula |
C15H12N2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrole |
InChI |
InChI=1S/C15H12N2/c1-2-6-12(7-3-1)15(13-8-4-10-16-13)14-9-5-11-17-14/h1-11,16H |
InChI Key |
NEQSMFDDRBWXRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C=CC=N2)C3=CC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


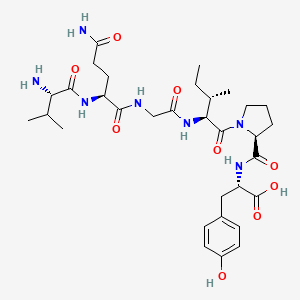
![N-(2-Chloroethyl)-N'-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14253512.png)


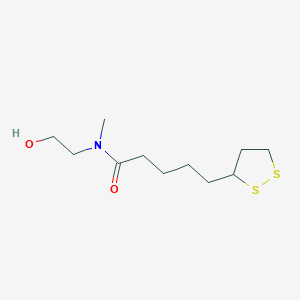
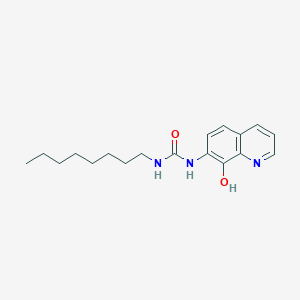
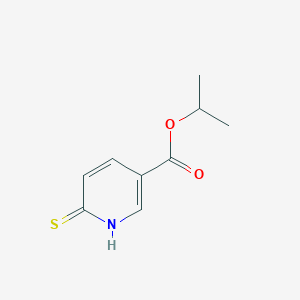

![2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde](/img/structure/B14253554.png)
![2-(2-(piperidin-1-yl)ethyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B14253570.png)
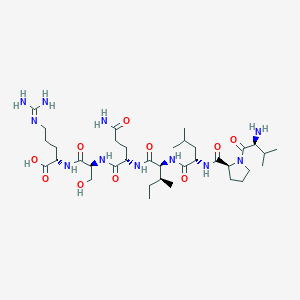
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 2,8,8-trimethoxy-](/img/structure/B14253589.png)
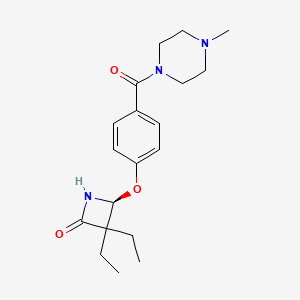
![Thiourea, N-(4-methyl-2-thiazolyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B14253607.png)
